Fmoc-Gln(Mtt)-OH Fmoc-Gln(Mtt)-OH Fmoc-gln(mtt)-oh

Brand Name: Vulcanchem
CAS No.: 144317-23-7
VCID: VC0557598
InChI: InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1
SMILES: CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C40H36N2O5
Molecular Weight: 624.74

Fmoc-Gln(Mtt)-OH

CAS No.: 144317-23-7

Cat. No.: VC0557598

Molecular Formula: C40H36N2O5

Molecular Weight: 624.74

* For research use only. Not for human or veterinary use.

Fmoc-Gln(Mtt)-OH - 144317-23-7

Specification

CAS No. 144317-23-7
Molecular Formula C40H36N2O5
Molecular Weight 624.74
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1
Standard InChI Key XQIMEYIDZSICTF-BHVANESWSA-N
SMILES CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Structure and Properties

Fmoc-Gln(Mtt)-OH is a protected form of the amino acid glutamine, where the alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amide is protected by the 4-methyltrityl (Mtt) group. This dual protection strategy is fundamental to its utility in peptide synthesis protocols.

Molecular Identification

The compound has a well-defined chemical identity with several important identifiers that facilitate its documentation and tracking in scientific literature and chemical databases.

Table 1: Chemical Identifiers of Fmoc-Gln(Mtt)-OH

PropertyValue
Chemical FormulaC40H36N2O5
Molecular Weight624.7 g/mol
CAS Number144317-23-7
PubChem CID56777358
DSSTox Substance IDDTXSID701129325
IUPAC Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid

The compound was first documented in PubChem in 2012, with updates as recent as April 2025, indicating its continued relevance in chemical research .

Structural Features

The structure of Fmoc-Gln(Mtt)-OH encompasses several key functional groups that provide its unique chemical characteristics:

  • The Fmoc group: A bulky aromatic protecting group attached to the α-amino function through a carbamate linkage

  • The glutamine backbone: Containing the amino acid core structure with its chiral center

  • The Mtt group: A trityl-based protecting group modified with a p-methyl substituent on one of the phenyl rings

  • The carboxylic acid terminus: Remains unprotected to facilitate peptide bond formation

These structural elements work in concert to provide the compound with its specific reactivity profile that makes it valuable in peptide synthesis applications.

Synthesis and Preparation Methods

The synthesis of Fmoc-Gln(Mtt)-OH typically involves a sequential protection strategy of the parent amino acid glutamine.

Role in Peptide Synthesis

Fmoc-Gln(Mtt)-OH serves as a specialized building block in solid-phase peptide synthesis (SPPS), particularly when orthogonal protection strategies are required.

Fmoc/tBu Strategy

In the widely used Fmoc/tBu solid-phase synthesis method, Fmoc-Gln(Mtt)-OH offers distinct advantages due to its orthogonal protection scheme. The Fmoc group is removed under basic conditions (typically using piperidine in DMF), while the Mtt group remains stable during these basic deprotection steps.

This orthogonality allows for selective manipulation of the α-amino group and side chain amide at different stages of peptide synthesis, enabling the creation of complex peptide structures with precisely controlled functional group patterns.

Selective Deprotection Chemistry

One of the most valuable aspects of Fmoc-Gln(Mtt)-OH is the selective deprotection properties of its protecting groups:

Table 2: Deprotection Conditions for Fmoc-Gln(Mtt)-OH Protecting Groups

Protecting GroupDeprotection ConditionsSelectivity Features
Fmoc20-30% piperidine in DMFRemoves only Fmoc while Mtt remains intact
Mtt1-5% TFA in DCM with scavengersSelectively removes Mtt while other acid-stable protecting groups remain intact

The Mtt group's high acid sensitivity makes it especially valuable for selective side chain manipulation in the presence of other protecting groups. This selective deprotection is crucial when synthesizing peptides with site-specific modifications or cyclic structures.

Comparison with Related Compounds

Fmoc-Gln(Mtt)-OH is one of several glutamine derivatives used in peptide synthesis, each with distinct advantages and limitations depending on the specific application.

Comparison with Other Protected Glutamine Derivatives

Table 3: Comparison of Protected Glutamine Derivatives

DerivativeSide Chain ProtectionKey PropertiesApplications
Fmoc-Gln(Mtt)-OH4-Methyltrityl (Mtt)Highly acid-labile, selective deprotection with dilute TFAComplex peptides requiring selective side chain modification
Fmoc-Gln(Trt)-OHTrityl (Trt)Good solubility in organic solvents, requires 95% TFA for 1-3 hours for deprotection, produces purer peptides than other derivativesStandard peptide synthesis when orthogonal deprotection not required
Fmoc-Gln(Dmcp)-OHN-dimethylcyclopropylmethyl (Dmcp)Enhanced solubility, reduced aggregation during synthesisPeptides prone to aggregation or solubility issues

Fmoc-Gln(Trt)-OH is perhaps the most widely used glutamine derivative in Fmoc-based peptide synthesis due to its good solubility properties in most organic solvents . The trityl group is typically removed with 95% TFA in 1-3 hours without causing alkylation of tryptophan residues, a common side reaction in peptide synthesis .

Mechanism of Deprotection

The protecting groups in Fmoc-Gln(Mtt)-OH undergo deprotection through distinct chemical mechanisms, providing the orthogonality that makes this compound valuable in peptide synthesis.

Mtt Deprotection Mechanism

The Mtt group is removed under acidic conditions through a mechanism involving carbocation formation:

  • Protonation of one of the phenyl rings by the acid (typically dilute TFA)

  • Formation of a stabilized trityl cation

  • Nucleophilic attack by water or another nucleophile

  • Release of the free amide group

The presence of the p-methyl group on one of the phenyl rings increases the electron density in the trityl system, making the Mtt group more acid-labile than the standard trityl group. This increased sensitivity allows for selective deprotection under milder acidic conditions.

Applications in Research and Industry

Fmoc-Gln(Mtt)-OH finds applications across multiple scientific disciplines due to its specialized protection properties.

Biomedical Research Applications

In biomedical research, peptides synthesized using Fmoc-Gln(Mtt)-OH serve as valuable tools for:

  • Studying protein-protein interactions through the creation of peptide probes

  • Investigating enzyme-substrate interactions using synthetic peptide substrates

  • Exploring cellular signaling pathways with modified peptides

  • Developing peptide-based imaging agents for diagnostic applications

Challenges and Limitations

Despite its utility, Fmoc-Gln(Mtt)-OH presents certain challenges that researchers must address when using this compound.

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